molecular formula C11H16F3N3 B1480764 1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098069-84-0

1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1480764
CAS RN: 2098069-84-0
M. Wt: 247.26 g/mol
InChI Key: XRVSOLVFPJQKGQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The trifluoromethyl group (CF3) and the cyclopentyl group (C5H9) are attached to the pyrazole ring. The N-methylmethanamine group is also attached, but its position cannot be determined from the name alone.


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyrazole derivatives can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazine or its derivatives. The introduction of the trifluoromethyl, cyclopentyl, and N-methylmethanamine groups would likely occur in subsequent steps, although the exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The InChI code provided suggests that the compound has a molecular weight of 204.19 . The molecular formula is C9H11F3N2, indicating it contains 9 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Cobalt(II) Complexes and Polymerization

Research has demonstrated the synthesis and characterization of Cobalt(II) complexes containing various N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including structures similar to the specified compound. These complexes exhibit diverse coordination geometries and have been explored for their application in the polymerization of methyl methacrylate (MMA), yielding polymethylmethacrylate (PMMA) with high molecular weights and narrow polydispersity indices. This indicates the potential of these complexes in material science and polymer chemistry (Sunghye Choi et al., 2015).

Cytotoxicity of Trifluoromethyl-substituted Compounds

Another study focused on the convergent synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, highlighting the potential of such compounds in medicinal chemistry. These derivatives were evaluated for their cytotoxicity, showing significant activity in human leukocytes at high concentrations. This emphasizes the relevance of trifluoromethyl-pyrazole derivatives in the development of therapeutic agents (H. Bonacorso et al., 2016).

Synthesis and Characterization of Pyrazole Derivatives

The ambient-temperature synthesis of novel pyrazol-5-yl)-N-methylmethanamine derivatives has been reported, offering insights into the chemical properties and potential applications of these compounds in various research fields. The synthesized compounds were thoroughly characterized, providing a foundation for further exploratory studies in chemistry and related disciplines (Diana Becerra et al., 2021).

Antibacterial Activity of Pyrazole Derivatives

Research into pyrazole derivatives incorporated into various heterocyclic structures has revealed their potential antibacterial activity. By synthesizing and characterizing new compounds, studies have identified significant antimicrobial properties, underscoring the importance of such derivatives in the development of new antibacterial agents (Rafah F. Al-Smaisim, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its biological target, which is not indicated by the compound’s name or structure alone. Pyrazole derivatives are known to have diverse biological activities, but without specific studies or data, it’s not possible to predict the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. General safety measures should be taken when handling this or any other chemical compound, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

1-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c1-15-7-9-6-10(11(12,13)14)16-17(9)8-4-2-3-5-8/h6,8,15H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVSOLVFPJQKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C2CCCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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